2,4-di-t-butyl-5-bromo-6-chloropyrimidine
Description
2,4-di-t-butyl-5-bromo-6-chloropyrimidine is a halogenated pyrimidine derivative Pyrimidines are a class of heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Properties
IUPAC Name |
5-bromo-2,4-ditert-butyl-6-chloropyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrClN2/c1-11(2,3)8-7(13)9(14)16-10(15-8)12(4,5)6/h1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZHJPQKOYLYAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=NC(=N1)C(C)(C)C)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,4-di-t-butyl-5-bromo-6-chloropyrimidine typically involves halogenation reactions. One common method is the halogenation of 2,4-di-t-butylpyrimidine using bromine and chlorine under controlled conditions. The reaction is usually carried out in an inert solvent such as chloroform or dichloromethane, with the addition of a halogenating agent like N-bromosuccinimide (NBS) for bromination and thionyl chloride for chlorination .
Chemical Reactions Analysis
2,4-di-t-butyl-5-bromo-6-chloropyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts to form carbon-carbon bonds with other aromatic compounds.
Scientific Research Applications
2,4-di-t-butyl-5-bromo-6-chloropyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including potential drugs targeting GABA B receptors.
Materials Science: The compound is used in the development of advanced materials, including polymers and dendrimers, due to its unique structural properties.
Biological Studies: It serves as a building block for the synthesis of molecules that can modulate biological pathways, making it valuable in biochemical research.
Mechanism of Action
The mechanism of action of 2,4-di-t-butyl-5-bromo-6-chloropyrimidine depends on its specific application. In medicinal chemistry, it may act as a modulator of GABA B receptors, influencing neurotransmission in the central nervous system. The exact molecular targets and pathways involved can vary based on the specific derivative or compound synthesized from it .
Comparison with Similar Compounds
2,4-di-t-butyl-5-bromo-6-chloropyrimidine can be compared with other halogenated pyrimidines, such as:
5-Bromo-2,4-dichloropyrimidine: Similar in structure but lacks the bulky tert-butyl groups, which can influence its reactivity and applications.
2,4-Di-t-butoxy-5-bromopyrimidine: Contains tert-butoxy groups instead of chlorine, affecting its solubility and chemical behavior.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
